molecular formula C24H22N2O5 B167351 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 1217771-73-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No. B167351
M. Wt: 418.4 g/mol
InChI Key: XSOWGPXMQMVHDC-NRFANRHFSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

The chemical compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is primarily used in the synthesis of peptides. It is often involved in the preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for the solid-phase synthesis of β-peptides. This method is suitable for large-scale preparations and is vital for producing peptides with desired properties and functions (Šebesta & Seebach, 2003). Additionally, the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids through direct homologation has been reported, demonstrating the versatility of this compound in peptide synthesis (Ellmerer-Müller et al., 1998).

Fluorophore Development

6-Methoxy-4-quinolone, a derivative of this compound, serves as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. This characteristic makes it an excellent candidate for biomedical analysis and as a fluorescent labeling reagent, highlighting its significance in analytical chemistry and medical diagnostics (Hirano et al., 2004).

Photophysical Characterization and Bioimaging

This compound also plays a role in the photophysical characterization and bioimaging of water-soluble fluorene derivatives. Its linear and nonlinear photophysics have been studied, showing its potential in bioimaging applications, particularly in integrin-targeting, which is crucial for understanding cellular interactions and functions (Morales et al., 2010).

Self-Assembled Structures in Material Science

The compound is instrumental in studying self-assembled structures formed by Fmoc-modified aliphatic amino acids. These structures have potential applications in material science and nanotechnology, indicating the compound's significance beyond biological systems (Gour et al., 2021).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)21(12-23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOWGPXMQMVHDC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426878
Record name (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

CAS RN

1217771-73-7
Record name (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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